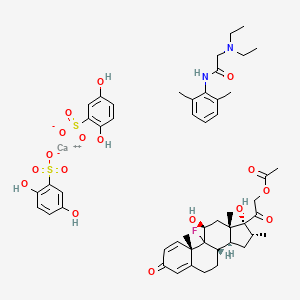

Doxiproct plus

Description

Properties

CAS No. |

76404-12-1 |

|---|---|

Molecular Formula |

C50H63CaFN2O17S2 |

Molecular Weight |

1087.2 g/mol |

IUPAC Name |

calcium;2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide;2,5-dihydroxybenzenesulfonate;[2-[(8S,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |

InChI |

InChI=1S/C24H31FO6.C14H22N2O.2C6H6O5S.Ca/c1-13-9-18-17-6-5-15-10-16(27)7-8-21(15,3)23(17,25)19(28)11-22(18,4)24(13,30)20(29)12-31-14(2)26;1-5-16(6-2)10-13(17)15-14-11(3)8-7-9-12(14)4;2*7-4-1-2-5(8)6(3-4)12(9,10)11;/h7-8,10,13,17-19,28,30H,5-6,9,11-12H2,1-4H3;7-9H,5-6,10H2,1-4H3,(H,15,17);2*1-3,7-8H,(H,9,10,11);/q;;;;+2/p-2/t13-,17+,18+,19+,21+,22+,23?,24+;;;;/m1..../s1 |

InChI Key |

XEJLOZIIJDYLQR-PNTPOIPESA-L |

Isomeric SMILES |

CCN(CC)CC(=O)NC1=C(C=CC=C1C)C.C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4(C3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)O)F)C.C1=CC(=C(C=C1O)S(=O)(=O)[O-])O.C1=CC(=C(C=C1O)S(=O)(=O)[O-])O.[Ca+2] |

Canonical SMILES |

CCN(CC)CC(=O)NC1=C(C=CC=C1C)C.CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)O)F)C.C1=CC(=C(C=C1O)S(=O)(=O)[O-])O.C1=CC(=C(C=C1O)S(=O)(=O)[O-])O.[Ca+2] |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Sodium Channel Blockade by Lidocaine Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Abstract: Lidocaine hydrochloride is a cornerstone local anesthetic and antiarrhythmic agent whose clinical efficacy is rooted in its interaction with voltage-gated sodium channels (VGSCs). This document provides a detailed examination of the molecular mechanisms underpinning this interaction. It synthesizes quantitative data on binding affinities, explores the principles of state-dependent blockade, and details the experimental protocols used for its characterization. Through structured data, procedural outlines, and graphical representations of pathways and models, this guide offers an in-depth resource on the pharmacology of lidocaine at its primary molecular target.

Introduction: Voltage-Gated Sodium Channels and Lidocaine's Role

Voltage-gated sodium channels are integral membrane proteins essential for the initiation and propagation of action potentials in excitable cells, such as neurons and cardiomyocytes.[1][2] These channels cycle through three primary conformational states: resting (closed), open, and inactivated. The influx of sodium ions through open channels leads to membrane depolarization, the fundamental process of nerve impulse transmission.[2]

Lidocaine hydrochloride functions by blocking these channels, thereby preventing the sodium influx required for depolarization.[1][3][4] This action raises the threshold for electrical excitability and effectively blocks the conduction of nerve impulses, resulting in local anesthesia.[2] In cardiac tissue, this same mechanism helps to stabilize cell membranes and suppress arrhythmias.[2][3] The interaction is not static; rather, it is a dynamic process highly dependent on the conformational state of the channel, a concept central to lidocaine's mechanism of action.

Core Mechanism: State-Dependent Sodium Channel Blockade

The "Modulated Receptor Hypothesis" is the primary model used to describe lidocaine's action.[5] This model posits that lidocaine has different binding affinities for the different conformational states of the sodium channel. Specifically, it binds with low affinity to the resting (closed) state and with significantly higher affinity to the open and inactivated states.[2][5] This preferential binding is the reason for its "use-dependent" or "phasic" block, where the degree of inhibition increases with the frequency of nerve impulses or heart rate, as more channels are driven into the open and inactivated states.[6][7]

The Molecular Binding Site

Lidocaine binds to a receptor site located within the inner pore of the sodium channel.[6][8] Extensive site-directed mutagenesis studies have identified key amino acid residues that are critical for this interaction. A phenylalanine residue in the S6 transmembrane segment of domain IV (DIVS6) is a major determinant of use-dependent block by lidocaine.[6][9] In the cardiac sodium channel isoform (NaV1.5), this residue is Phe1759.[6][8] Mutation of this phenylalanine to a non-aromatic residue can dramatically reduce or eliminate use-dependent block.[6][9] Other residues in the S6 segments of domains I, III, and IV also contribute to the binding pocket.[9]

Allosteric Effects on Channel Gating

Beyond physically occluding the pore, lidocaine's binding has allosteric effects on the channel's gating machinery. Binding of lidocaine stabilizes the voltage sensors, particularly in domains III and IV, in a depolarized configuration.[10][11] This action inhibits the movement of the S4 voltage-sensing segments, leading to a reduction in the total gating charge movement.[7][10] This stabilization of the inactivated state is a key reason for the slow recovery from block, which contributes significantly to the use-dependent nature of the inhibition.[12]

Role of Lidocaine's Physicochemical Properties

Lidocaine is a tertiary amine that exists in both a charged (protonated) and neutral form at physiological pH.[13] The neutral form is more lipid-soluble and is believed to access the binding site from the intracellular side by partitioning into the cell membrane and entering the channel pore through lateral fenestrations.[14] The charged, or cationic, form is thought to be the more active species that binds within the pore, where it can interact with key residues and physically occlude ion conduction.[14] The protonation state of lidocaine can influence its precise binding location within the pore.[14]

Quantitative Analysis of Lidocaine-Sodium Channel Interaction

The affinity of lidocaine for sodium channels is quantitatively expressed by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50). These values vary significantly depending on the channel isoform, its conformational state, and the experimental conditions.

| Parameter | Channel Isoform/State | Value (µM) | Holding Potential (mV) | Reference |

| IC50 | Open Channel (WCW mutant) | ~20 | N/A | [5] |

| IC50 | Resting Channel | ~300 | N/A | [5] |

| IC50 | Tonic Block (hH1a) | 0.4 mmol/L (400) | N/A | [15] |

| IC50 | Steady State Block (hH1a) | 0.14 mmol/L (140) | N/A | [15] |

| Kd | Inactivated State (rSkM1) | 4 | N/A | [16] |

| Kd | Inactivated State (rSkM1 + β1) | 1 | N/A | [16] |

| Kd | Inactivated State (hH1a) | 7 | N/A | [16] |

| Kd | Inactivated State (hH1a + β1) | 9 | N/A | [16] |

| Kd | Resting State (hH1a) | 433 | -130 | [16] |

| Kd | Resting State (hH1a + β1) | 887 | -130 | [16] |

| Kd | Resting State (rSkM1) | 2128 | -130 | [16] |

| Kd | Resting State (rSkM1 + β1) | 1760 | -130 | [16] |

| Kd | Neutral Lidocaine (Inactivated) | 6.8 | N/A | [17] |

| Kd | Neutral Lidocaine (Non-inactivated) | 400 - 1800 | N/A | [17] |

| Kd | Slow Inactivated State (IM) | 3.86 | N/A | [18] |

| Kd | Non-Slow Inactivated State (NIM) | 1270 | N/A | [18] |

Table 1: Summary of published IC50 and Kd values for lidocaine interaction with various sodium channel isoforms and states. Note that values can vary based on experimental preparation and specific protocols.

Experimental Protocols for Characterization

The study of lidocaine's interaction with sodium channels relies heavily on electrophysiological techniques, particularly the patch-clamp method.[19][20]

Whole-Cell Patch-Clamp Electrophysiology

This is the gold-standard technique for analyzing the effects of lidocaine on ionic currents in real-time.[20]

Objective: To measure sodium currents in a whole cell and determine the effect of lidocaine on current amplitude and kinetics.

Methodology:

-

Cell Preparation: A cell expressing the sodium channel of interest (e.g., a HEK-293 cell transfected with a specific NaV isoform) is isolated.

-

Pipette Preparation: A glass micropipette with a tip diameter of ~1 µm is fabricated and filled with an internal solution that mimics the cell's cytoplasm.

-

Seal Formation: The micropipette is brought into contact with the cell membrane. Gentle suction is applied to form a high-resistance "giga-seal" (resistance > 1 GΩ) between the pipette tip and the membrane.[20]

-

Whole-Cell Configuration: A brief pulse of stronger suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and molecular access to the cell's interior.[20][21]

-

Voltage Clamp: The amplifier is set to voltage-clamp mode, which maintains the cell's membrane potential at a set "holding potential" (e.g., -120 mV, to ensure channels are in the resting state).

-

Data Acquisition:

-

Control Measurement: A voltage protocol is applied. For example, the membrane is depolarized from the holding potential to a test potential (e.g., -10 mV) for a short duration (e.g., 20 ms) to elicit a sodium current. This is recorded as the control.

-

Lidocaine Application: Lidocaine hydrochloride, dissolved in the extracellular solution, is perfused over the cell.

-

Test Measurement: The same voltage protocol is applied in the presence of lidocaine to measure the inhibited current.

-

Use-Dependence Protocol: To measure use-dependent block, a train of repetitive depolarizing pulses is applied, and the progressive decrease in current amplitude is measured.

-

-

Data Analysis: The peak current amplitude before and after lidocaine application is compared to calculate the percentage of block. By testing a range of concentrations, an IC50 value can be determined.

Voltage Protocols for State-Dependent Affinity

Specialized voltage protocols are used to isolate and measure lidocaine's affinity for specific channel states.

-

Resting-State Affinity: The cell is held at a very negative potential (e.g., -130 mV or more negative) where virtually all channels are in the resting state.[7][16] Lidocaine is applied, and a single, brief depolarizing pulse is used to measure the "tonic block" before channels have a chance to cycle through other states.

-

Inactivated-State Affinity: A long conditioning prepulse (e.g., 500 ms to several seconds) to a depolarized potential (e.g., -50 mV) is used to accumulate channels in the inactivated state.[22] A subsequent test pulse measures the current from the remaining available channels. The shift in the voltage-dependence of steady-state inactivation in the presence of lidocaine is used to calculate the affinity for the inactivated state.[16]

Visualizing Pathways and Mechanisms

Diagrams created using Graphviz provide a clear visual representation of the complex processes involved in lidocaine's mechanism of action.

Caption: Signaling pathway of lidocaine action from membrane diffusion to state-dependent channel blockade.

Caption: Experimental workflow for a whole-cell patch-clamp assay to measure lidocaine inhibition.

Caption: The Modulated Receptor Hypothesis for lidocaine's state-dependent binding to sodium channels.

Conclusion

Lidocaine hydrochloride's efficacy as a sodium channel blocker is a direct result of its sophisticated, state-dependent interaction with its target. Its preferential, high-affinity binding to the open and inactivated states of the channel, coupled with its allosteric stabilization of the inactivated conformation, provides a potent and use-dependent mechanism for inhibiting neuronal and cardiac excitability. A thorough understanding of this mechanism, supported by quantitative data from precise electrophysiological protocols, is critical for the rational design and development of new channel-blocking therapeutics with improved specificity and clinical profiles.

References

- 1. Lidocaine hydrochloride: mechanism of action, pharmacokinetics and activities_Chemicalbook [chemicalbook.com]

- 2. What is the mechanism of Lidocaine Hydrochloride? [synapse.patsnap.com]

- 3. droracle.ai [droracle.ai]

- 4. A review of the mechanism of the central analgesic effect of lidocaine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. Frontiers | The Sodium Channel as a Target for Local Anesthetic Drugs [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Charge at the lidocaine binding site residue Phe-1759 affects permeation in human cardiac voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular Action of Lidocaine on the Voltage Sensors of Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rupress.org [rupress.org]

- 12. rupress.org [rupress.org]

- 13. researchgate.net [researchgate.net]

- 14. pnas.org [pnas.org]

- 15. ahajournals.org [ahajournals.org]

- 16. Intrinsic lidocaine affinity for Na channels expressed in Xenopus oocytes depends on alpha (hH1 vs. rSkM1) and beta 1 subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Rate-dependent effects of lidocaine on cardiac dynamics: Development and analysis of a low-dimensional drug-channel interaction model | PLOS Computational Biology [journals.plos.org]

- 18. Lidocaine induces a slow inactivated state in rat skeletal muscle sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 19. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. docs.axolbio.com [docs.axolbio.com]

- 21. Whole Cell Patch Clamp Protocol [protocols.io]

- 22. Voltage sensor interaction site for selective small molecule inhibitors of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antioxidant Properties of Calcium Dobesilate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antioxidant properties of calcium dobesilate (2,5-dihydroxybenzene sulfonate), a synthetic vasoprotective agent. The document synthesizes key findings from scientific literature, focusing on quantitative data, detailed experimental methodologies, and the underlying mechanisms of its antioxidant action.

Executive Summary

Calcium dobesilate has demonstrated significant antioxidant capabilities in various in vitro models. Its primary mechanism of action involves the direct scavenging of oxygen free radicals, with a particular potency against the highly reactive hydroxyl radical.[1] While effective at therapeutically relevant concentrations for scavenging hydroxyl radicals, higher concentrations are necessary to mitigate superoxide radicals and protect against broader cellular oxidative damage.[1] Studies on human varicose veins further corroborate its protective effects against oxidative stress, suggesting its potential therapeutic relevance in conditions marked by endothelial dysfunction.[2][3][4]

Quantitative Antioxidant Activity

The antioxidant efficacy of calcium dobesilate has been quantified through various assays, with results often compared to the well-known antioxidant, rutin. The following tables summarize the key quantitative data from in vitro studies.

Table 1: Free Radical Scavenging Activity of Calcium Dobesilate

| Free Radical Species | IC50 (Calcium Dobesilate) | IC50 (Rutin - Reference) | Source |

| Hydroxyl Radical (•OH) | 1.1 µM | 0.7 µM | [1] |

| Superoxide Radical (O₂•⁻) | 682 µM | 30 µM | [1] |

IC50 (Half maximal inhibitory concentration) represents the concentration of the substance required to scavenge 50% of the free radicals.

Table 2: Protective Effects Against Oxidative Stress in Human Varicose Veins

| Oxidative Stress Marker | IC50 (Calcium Dobesilate) | Assay Principle | Source |

| Prevention of Total Antioxidant Status (TAS) Decrease | 11.4 ± 2.3 µM | Measures the overall capacity to counteract free radicals. | [2][3][4] |

| Prevention of Malondialdehyde (MDA) Increase | 102 ± 3 µM | MDA is a key indicator of lipid peroxidation. | [2][3][4] |

Table 3: Cellular Protective Effects

| Effect | Effective Concentration | Cell/Membrane Model | Source |

| Reduction of PAF-induced Chemiluminescence | ≥ 50 µM | Human Polymorphonuclear (PMN) Cells | [1] |

| Inhibition of Lipid Peroxidation | ≥ 50 µM | Human Erythrocyte Membranes | [1] |

Experimental Protocols

This section details the methodologies for key in vitro assays used to characterize the antioxidant properties of calcium dobesilate.

Hydroxyl Radical (•OH) Scavenging Assay

The ability of calcium dobesilate to scavenge hydroxyl radicals, one of the most potent reactive oxygen species, is a significant aspect of its antioxidant profile.

-

Principle: Hydroxyl radicals are generated via the Fenton reaction (H₂O₂ + Fe²⁺ → •OH + OH⁻ + Fe³⁺). These radicals can then be detected by a probe, such as salicylic acid, which upon reaction with •OH forms a colored product (2,3-dihydroxybenzoic acid) measurable spectrophotometrically at 510 nm.[5] An antioxidant compound will compete with the probe for the hydroxyl radicals, leading to a decrease in the absorbance of the colored product.[5]

-

General Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing a phosphate buffer (pH 7.4), FeSO₄, EDTA, H₂O₂, and salicylic acid.

-

Sample Addition: Add various concentrations of calcium dobesilate to the reaction mixture. A control is prepared without the test compound.

-

Initiation and Incubation: The reaction is initiated by the addition of H₂O₂. The mixture is then incubated at 37°C for a specified time (e.g., 30 minutes).[6]

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured at 510 nm.

-

Calculation: The percentage of hydroxyl radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance in the presence of calcium dobesilate.

-

IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging against the concentration of calcium dobesilate.

-

Superoxide Radical (O₂•⁻) Scavenging Assay

This assay evaluates the capacity of a compound to neutralize superoxide anion radicals.

-

Principle: Superoxide radicals are generated in a non-enzymatic system, such as the phenazine methosulphate-NADH (PMS-NADH) system. These radicals reduce Nitroblue Tetrazolium (NBT) to a purple formazan product, which has a maximum absorbance at 560 nm.[7][8] Antioxidants present in the mixture will scavenge the superoxide radicals, thereby inhibiting the NBT reduction.[7]

-

General Protocol:

-

Reaction Mixture Preparation: Prepare a solution containing Tris-HCl buffer (pH 8.0), NADH solution, NBT solution, and various concentrations of calcium dobesilate.

-

Reaction Initiation: Add PMS solution to the mixture to initiate the reaction. A control is prepared without the test compound.

-

Incubation: Incubate the mixture at room temperature (e.g., 25°C) for a defined period (e.g., 5 minutes).[7]

-

Absorbance Measurement: Measure the absorbance of the formazan product at 560 nm.

-

Calculation: The percentage of superoxide radical scavenging is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

-

IC50 Determination: Determine the IC50 value from the concentration-response curve.

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a common, rapid, and simple method for screening the radical scavenging activity of compounds.[9][10][11]

-

Principle: DPPH is a stable free radical that has a deep violet color in solution, with a characteristic absorption at approximately 517 nm.[10] When an antioxidant donates a hydrogen atom or an electron to DPPH, it is reduced to the yellow-colored diphenylpicrylhydrazine, causing the absorbance to decrease.[11][12] The degree of discoloration is proportional to the scavenging potential of the antioxidant.[12]

-

General Protocol:

-

Reagent Preparation: Prepare a fresh solution of DPPH in a suitable solvent like methanol or ethanol (e.g., 0.1 mM).[11][12]

-

Reaction Setup: Add various concentrations of the test sample (calcium dobesilate) to the DPPH solution.

-

Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[11]

-

Absorbance Measurement: The absorbance is measured at 517 nm using a spectrophotometer.[10]

-

Calculation: The scavenging activity is calculated as: % Scavenging = [(A_control - A_sample) / A_control] x 100

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS assay is another widely used method for measuring antioxidant capacity.

-

Principle: The ABTS radical cation (ABTS•+) is generated by reacting ABTS with a strong oxidizing agent, such as potassium persulfate.[13][14] This results in a blue-green solution with a characteristic absorbance at 734 nm.[15] Antioxidants added to this solution will reduce the ABTS•+ back to its colorless neutral form, leading to a decrease in absorbance.[15]

-

General Protocol:

-

ABTS•+ Generation: Prepare the ABTS radical cation by mixing ABTS stock solution (e.g., 7 mM) with potassium persulfate solution (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.[13]

-

Working Solution Preparation: Dilute the ABTS•+ solution with a suitable buffer (e.g., ethanol or phosphate buffer) to obtain an absorbance of approximately 0.7 to 1.0 at 734 nm.

-

Reaction: Add various concentrations of the test sample to the ABTS•+ working solution.

-

Incubation: Allow the reaction to proceed for a specific time (e.g., 6 minutes).

-

Absorbance Measurement: Read the absorbance at 734 nm.

-

Calculation: Calculate the percentage of inhibition using the standard formula.

-

Visualized Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts related to oxidative stress and the evaluation of antioxidant properties.

References

- 1. In vitro antioxidant properties of calcium dobesilate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro effect of calcium dobesilate on oxidative/inflammatory stress in human varicose veins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In vitro effect of calcium dobesilate on oxidative/inflammatory stress in human varicose veins. | Sigma-Aldrich [sigmaaldrich.com]

- 5. Hydroxyl Free Radical Scavenging Capacity Assay Kit - Elabscience® [elabscience.com]

- 6. Evaluation of the free-radical scavenging and antioxidant activities of Chilauni, Schima wallichii Korth in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iosrjournals.org [iosrjournals.org]

- 8. academicjournals.org [academicjournals.org]

- 9. scielo.br [scielo.br]

- 10. mdpi.com [mdpi.com]

- 11. acmeresearchlabs.in [acmeresearchlabs.in]

- 12. researchgate.net [researchgate.net]

- 13. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

Calcium Dobesilate's Attenuation of Vascular Endothelial Growth Factor Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular mechanisms underlying the therapeutic effects of calcium dobesilate, with a specific focus on its interaction with Vascular Endothelial Growth Factor (VEGF). The information presented herein is intended for researchers, scientists, and professionals involved in drug development seeking a comprehensive understanding of calcium dobesilate's mode of action.

Executive Summary

Calcium dobesilate (CaD) is a vasoprotective agent utilized in the treatment of diabetic microangiopathy, including diabetic retinopathy and nephropathy.[1][2] Its therapeutic efficacy is, in significant part, attributed to its modulatory effects on the VEGF signaling pathway.[3][4] Elevated levels of VEGF are implicated in the pathogenesis of various vascular disorders characterized by increased angiogenesis and vascular permeability.[1][2] Calcium dobesilate has been shown to counteract these pathological processes by inhibiting VEGF-induced signaling cascades in endothelial cells.[2][3] This document synthesizes key quantitative data, details the experimental methodologies used to adduce these findings, and visually represents the implicated signaling pathways.

Core Mechanism of Action

The primary mechanism by which calcium dobesilate inhibits VEGF signaling is through its interference with the binding of VEGF₁₆₅ to its co-receptor, heparan sulfate (HS).[1][2][3] HS proteoglycans on the endothelial cell surface are crucial for the efficient binding of VEGF₁₆₅ to its high-affinity receptor, VEGFR-2, and subsequent receptor phosphorylation and activation.[1] By disrupting the VEGF₁₆₅-HS interaction, calcium dobesilate destabilizes the formation of the VEGF₁₆₅-VEGFR-2 complex, leading to a reduction in downstream signaling.[1] Notably, the inhibitory effect of calcium dobesilate is not observed with VEGF₁₂₁, an isoform that does not bind to heparin, further supporting this proposed mechanism.[2][3]

Quantitative Data Summary

The following tables summarize the quantitative effects of calcium dobesilate on key events in the VEGF signaling pathway, as determined in studies utilizing Human Umbilical Vein Endothelial Cells (HUVECs).

Table 1: Inhibition of VEGF-Induced VEGFR-2 Phosphorylation

| Calcium Dobesilate Concentration | VEGF₁₆₅ Concentration | Inhibition of VEGFR-2 Phosphorylation (%) | Reference |

| 6 µM | 25 ng/mL | Concentration-dependent decrease | [1] |

| 50 µM | 25 ng/mL | ~50% | [1] |

| 100 µM | 25 ng/mL | >50% | [1] |

Table 2: Inhibition of VEGF-Induced Downstream Signaling

| Calcium Dobesilate Concentration | VEGF₁₆₅ Concentration | Target | Inhibition | Reference |

| 50 µM | 25 ng/mL | MEK1/2 Phosphorylation | Significant | [1] |

| 100 µM | 25 ng/mL | MEK1/2 Phosphorylation | Significant | [1] |

| 200 µM | 25 ng/mL | MEK1/2 Phosphorylation | Significant | [1] |

| 50 µM | 25 ng/mL | ERK Phosphorylation | Significant | [1] |

| 100 µM | 25 ng/mL | ERK Phosphorylation | Significant | [1] |

| 200 µM | 25 ng/mL | ERK Phosphorylation | Significant | [1] |

Table 3: Functional Effects of Calcium Dobesilate on Endothelial Cells

| Calcium Dobesilate Concentration | VEGF₁₆₅ Concentration | Effect | Measurement | Reference |

| 50 µM | 25 ng/mL | Inhibition of Cell Proliferation | Cell Viability Assay (CCK-8) | [1][2] |

| 100 µM | 25 ng/mL | Inhibition of Cell Proliferation | Cell Viability Assay (CCK-8) | [1][2] |

| 200 µM | 25 ng/mL | Inhibition of Cell Proliferation | Cell Viability Assay (CCK-8) | [1][2] |

| 50 µM | 25 ng/mL | Inhibition of Cell Migration | Transwell Invasion Assay | [5] |

| 100 µM | 25 ng/mL | Inhibition of Cell Migration | Transwell Invasion Assay | [5] |

| 50 µM | 25 ng/mL | Decreased Endothelial Permeability | FITC-Dextran Assay | [2] |

| 100 µM | 25 ng/mL | Decreased Endothelial Permeability | FITC-Dextran Assay | [2] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

Human Umbilical Vein Endothelial Cells (HUVECs) were cultured to 80-100% confluency. For stimulation experiments, cells were serum-starved for 2 hours prior to treatment.[1][2] VEGF₁₆₅ (25 ng/mL) was pre-mixed and incubated with various concentrations of calcium dobesilate for 60 minutes at 37°C before being added to the cells.[1][2]

-

Cell Lysis: After treatment, HUVECs were washed and lysed.

-

Protein Quantification: Protein concentration in the lysates was determined.

-

Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes were blocked and then incubated with primary antibodies against phospho-VEGFR-2, total VEGFR-2, phospho-MEK1/2, and phospho-ERK. After washing, membranes were incubated with HRP-conjugated secondary antibodies.

-

Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Total protein levels were used as loading controls.[1][5]

HUVECs were seeded in 96-well plates (1 x 10⁴ cells/well).[1][2] Cells were treated with VEGF (25 ng/mL) pre-mixed with various concentrations of calcium dobesilate (0, 50, 100, and 200 µM) in serum-free medium for 24 and 48 hours.[1][2] Cell viability was assessed using a Cell Counting Kit-8 (CCK-8) according to the manufacturer's protocol, with absorbance measured using a microplate reader.[1][2]

The motility of HUVECs was assessed using 24-well transwell plates with 8 µm polycarbonate filters coated with 0.1% gelatin.[5] Cells (1 x 10⁵ cells/chamber) were seeded into the upper chambers. The bottom chambers were filled with medium containing VEGF (25 ng/mL) with or without calcium dobesilate (0, 50, 100 µM).[5] After 24 hours, the number of migrated cells was quantified using calcein-AM.[1][5]

Permeability across HUVEC monolayers was measured using gelatin-coated Transwell inserts with a 0.4 µm pore size.[5] Confluent HUVEC monolayers were treated with VEGF and calcium dobesilate for 2 hours, after which FITC-dextran was added to the upper chamber.[2] The amount of FITC-dextran that permeated into the lower chamber was measured to determine endothelial permeability.[2][5]

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways affected by calcium dobesilate.

Caption: Mechanism of Calcium Dobesilate on the VEGF/VEGFR-2/MEK/ERK Signaling Pathway.

Caption: Calcium Dobesilate's Modulation of the VEGF/PI3K/AKT/mTOR Pathway and Autophagy.

Caption: General Experimental Workflow for In Vitro Studies of Calcium Dobesilate on HUVECs.

Conclusion and Future Directions

The evidence strongly indicates that calcium dobesilate attenuates VEGF-driven pathological processes by interfering with a critical step in the activation of the VEGFR-2 signaling cascade. This mechanism, which involves the disruption of the VEGF-heparan sulfate interaction, provides a molecular basis for the observed vasoprotective effects of the drug. Further research could explore the potential of calcium dobesilate in other VEGF-dependent pathologies and investigate the long-term effects of its modulatory, rather than completely inhibitory, action on VEGF signaling. The impact of calcium dobesilate on the VEGF/PI3K/AKT/mTOR pathway and its role in restoring autophagy also present a promising avenue for further investigation, particularly in the context of diabetic kidney disease.[6][7]

References

- 1. Calcium dobesilate reduces VEGF signaling by interfering with heparan sulfate binding site and protects from vascular complications in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Calcium dobesilate reduces VEGF signaling by interfering with heparan sulfate binding site and protects from vascular complications in diabetic mice | PLOS One [journals.plos.org]

- 3. Největší informační zdroj pro lékaře - proLékaře.cz | proLékaře.cz [prolekare.cz]

- 4. Calcium dobesilate reduces VEGF signaling by interfering with heparan sulfate binding site and protects from vascular complications in diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Calcium Dobesilate Restores Autophagy by Inhibiting the VEGF/PI3K/AKT/mTOR Signaling Pathway [frontiersin.org]

- 7. Calcium Dobesilate Restores Autophagy by Inhibiting the VEGF/PI3K/AKT/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on Lidocaine's Neuroprotective Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lidocaine, a widely utilized local anesthetic, has demonstrated promising neuroprotective properties in various preclinical models of neurological injury, particularly cerebral ischemia.[1] Its multifaceted mechanism of action extends beyond its well-established role as a voltage-gated sodium channel blocker. Emerging evidence indicates that lidocaine exerts significant anti-inflammatory, anti-apoptotic, and modulatory effects on key intracellular signaling pathways, contributing to its ability to preserve neuronal integrity in the face of ischemic insults. This technical guide provides a comprehensive overview of the foundational research on lidocaine's neuroprotective effects, with a focus on its core mechanisms, detailed experimental protocols for its study, and a quantitative summary of its efficacy. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel neuroprotective strategies.

Core Mechanisms of Lidocaine's Neuroprotective Action

Lidocaine's neuroprotective effects are not attributed to a single mechanism but rather a convergence of several actions that collectively mitigate the complex cascade of events leading to neuronal cell death following ischemic injury.

1.1. Ion Channel Modulation: The primary anesthetic action of lidocaine is the blockade of voltage-gated sodium channels.[1][2] By inhibiting the excessive influx of sodium ions into neurons during ischemia, lidocaine helps to prevent cytotoxic edema, reduce the intracellular calcium overload, and decrease the release of excitotoxic neurotransmitters like glutamate.[3] This action is crucial in the acute phase of ischemic injury.

1.2. Anti-inflammatory Effects: Neuroinflammation is a critical component of secondary injury in cerebral ischemia. Lidocaine has been shown to possess potent anti-inflammatory properties.[1][4] It can suppress the activation of microglia and astrocytes, thereby reducing the production and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β) and IL-6.[3][4] This modulation of the inflammatory response helps to create a more favorable environment for neuronal survival and recovery.

1.3. Anti-apoptotic Effects: Apoptosis, or programmed cell death, is a significant contributor to neuronal loss in the penumbra region following an ischemic stroke. Lidocaine has been demonstrated to interfere with apoptotic pathways. It can upregulate the expression of anti-apoptotic proteins, such as Bcl-2, and downregulate the expression of pro-apoptotic proteins, like Bax and cleaved caspase-3.[5]

1.4. Modulation of Signaling Pathways: Lidocaine's influence extends to the modulation of key intracellular signaling cascades that play a pivotal role in cell survival and death.

-

NF-κB Pathway: The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Lidocaine has been shown to inhibit the activation of NF-κB, thereby suppressing the transcription of pro-inflammatory genes.[5][6][7]

-

p38 MAPK Pathway: The p38 mitogen-activated protein kinase (MAPK) pathway is activated by cellular stress and can lead to apoptosis. Lidocaine can attenuate the phosphorylation of p38 MAPK, thus inhibiting this pro-apoptotic signaling cascade.[8][9]

-

Wnt/β-catenin Pathway: The Wnt/β-catenin signaling pathway is crucial for neuronal development and survival. Some studies suggest that lidocaine may activate this pathway, promoting the expression of genes involved in cell survival and neurogenesis.[10][11]

Data Presentation: Quantitative Effects of Lidocaine

The following tables summarize the quantitative data from key preclinical studies investigating the neuroprotective effects of lidocaine.

Table 1: Effect of Lidocaine on Infarct Volume in Animal Models of Cerebral Ischemia

| Animal Model | Lidocaine Dosage | Timing of Administration | Infarct Volume Reduction (%) | Reference |

| Rat (MCAO) | 1 mg/kg bolus + 2 mg/kg/hr infusion | Pre-ischemia | 30-40% | [5] |

| Rat (MCAO) | 2.5 mg/kg | Pre-ischemia | ~65% | [5] |

| Rat (MCAO) | 5 mg/kg | Pre-ischemia | ~70% | [5] |

| Cat (MCAO) | 2-7 µg/ml (plasma concentration) | During ischemia | Significant reduction | [1] |

Table 2: Effect of Lidocaine on Cell Viability and Apoptosis in In Vitro Models of Neuronal Injury

| Cell Type | Injury Model | Lidocaine Concentration | Outcome Measure | % Change vs. Control | Reference |

| Cortical Neurons | OGD/R | 10 µM | Cell Viability (MTT assay) | Increased | [11] |

| Cortical Neurons | OGD/R | 10 µM | Apoptosis (TUNEL assay) | Decreased | [11] |

| SH-SY5Y Cells | Lidocaine-induced toxicity | 4 mM | Apoptosis (Flow cytometry) | Increased | [12] |

| SH-SY5Y Cells | Lidocaine-induced toxicity | 8 mM | Apoptosis (Flow cytometry) | Increased | [12] |

Table 3: Effect of Lidocaine on Inflammatory Markers

| Model | Lidocaine Dosage/Concentration | Marker | % Change vs. Control | Reference |

| Rat (KA injection) | 0.8 mg/kg | IL-1β mRNA | Decreased | [3] |

| Rat (KA injection) | 4 mg/kg | IL-1β mRNA | Decreased | [3] |

| Rat (KA injection) | 0.8 mg/kg | TNF-α mRNA | Decreased | [3] |

| Rat (KA injection) | 4 mg/kg | TNF-α mRNA | Decreased | [3] |

| Jurkat T cells | 100 µg/ml | IL-2 secretion | Decreased | [7] |

| Jurkat T cells | 100 µg/ml | TNF-α secretion | Decreased | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of lidocaine's neuroprotective effects.

3.1. In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats

This protocol describes the intraluminal suture method for inducing transient focal cerebral ischemia.

-

Animal Preparation: Adult male Sprague-Dawley or Wistar rats (250-300g) are anesthetized with isoflurane (2-3% for induction, 1-1.5% for maintenance) in a mixture of N₂O and O₂. Body temperature is maintained at 37°C using a heating pad.

-

Surgical Procedure:

-

A midline cervical incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

-

The ECA is ligated and transected.

-

A 4-0 monofilament nylon suture with a rounded tip is introduced into the ECA stump and advanced into the ICA until it blocks the origin of the middle cerebral artery (MCA).

-

The suture is left in place for the desired duration of ischemia (e.g., 90 minutes).

-

-

Reperfusion: The suture is carefully withdrawn to allow blood flow to resume.

-

Lidocaine Administration: Lidocaine can be administered intravenously (e.g., 1.5 mg/kg bolus followed by a 2 mg/kg/h infusion) or intraperitoneally at various time points relative to the MCAO procedure.

-

Outcome Assessment:

-

Infarct Volume Measurement: 24 hours after reperfusion, rats are euthanized, and brains are sectioned and stained with 2% 2,3,5-triphenyltetrazolium chloride (TTC). The unstained (infarcted) area is quantified using image analysis software.

-

Neurological Deficit Scoring: A neurological deficit score is assigned based on a graded scale to assess motor and sensory function.

-

3.2. In Vitro Model: Oxygen-Glucose Deprivation/Reperfusion (OGD/R)

This protocol simulates ischemic conditions in primary neuronal cultures or cell lines.

-

Cell Culture: Primary cortical neurons are cultured from embryonic day 18 rat fetuses, or a neuronal cell line (e.g., SH-SY5Y) is used.

-

OGD Induction:

-

The normal culture medium is replaced with a glucose-free Earle's balanced salt solution (EBSS).

-

Cells are placed in a hypoxic chamber with a controlled atmosphere (e.g., 95% N₂ and 5% CO₂) for a specified duration (e.g., 2-4 hours).

-

-

Reperfusion: The glucose-free EBSS is replaced with the original culture medium, and the cells are returned to a normoxic incubator (95% air and 5% CO₂) for a designated period (e.g., 24 hours).

-

Lidocaine Treatment: Lidocaine is added to the culture medium at various concentrations before, during, or after the OGD period.

-

Outcome Assessment:

-

Cell Viability (MTT Assay): MTT solution is added to the cells, and after incubation, the formazan product is solubilized. The absorbance is measured at 570 nm.

-

Apoptosis (TUNEL Assay): Cells are fixed, permeabilized, and incubated with a reaction mixture containing TdT and BrdUTP. The incorporated BrdUTP is then detected with a fluorescently labeled anti-BrdU antibody.

-

3.3. Western Blot Analysis for Signaling Proteins

This protocol is used to quantify the expression and phosphorylation of proteins in key signaling pathways.

-

Protein Extraction: Cells or brain tissue are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

The membrane is incubated with primary antibodies against the target proteins (e.g., p-p38, total p38, NF-κB p65, β-catenin) overnight at 4°C.

-

The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualization of Pathways and Workflows

4.1. Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by lidocaine in the context of neuroprotection.

Caption: Signaling pathways modulated by lidocaine for neuroprotection.

4.2. Experimental Workflows

The following diagrams outline the workflows for the key experimental protocols.

Caption: Experimental workflow for the MCAO model in rats.

References

- 1. Neuroprotective effect of lidocaine: is there clinical potential? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Lidocaine? [synapse.patsnap.com]

- 3. Neuroprotective and anti-inflammatory effects of lidocaine in kainic acid-injected rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory aspects of Lidocaine: a neglected therapeutic stance for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lidocaine mediates the progression of cerebral ischemia/reperfusion injury in rats via inhibiting the activation of NF-κB p65 and p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular mechanisms of lidocaine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lidocaine down-regulates nuclear factor-κB signalling and inhibits cytokine production and T cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lidocaine attenuates hypoxia/reoxygenation-induced inflammation, apoptosis and ferroptosis in lung epithelial cells by regulating the p38 MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neurotoxicity of lidocaine involves specific activation of the p38 mitogen-activated protein kinase, but not extracellular signal-regulated or c-jun N-terminal kinases, and is mediated by arachidonic acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Lidocaine inhibits the proliferation and metastasis of epithelial ovarian cancer through the Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide on Exploratory Studies of Calcium Dobesilate and Platelet Aggregation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium dobesilate, the calcium salt of 2,5-dihydroxybenzene sulfonic acid, is a synthetic vasoprotective agent utilized in the management of vascular disorders such as chronic venous insufficiency and diabetic retinopathy.[1] Its therapeutic efficacy is attributed to a multifaceted mechanism of action that includes stabilizing endothelial cells, reducing capillary permeability, and exerting antioxidant effects. A significant, though less elucidated, aspect of its pharmacology is the inhibition of platelet aggregation.[2][1][3] This technical guide provides a comprehensive overview of the existing exploratory studies on calcium dobesilate's effects on platelet function, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.

Mechanism of Action on Platelet Aggregation

The anti-platelet effect of calcium dobesilate is not fully understood but is believed to be multifactorial, involving direct and indirect actions on platelet function and the surrounding vascular environment.[2] Key proposed mechanisms include:

-

Modulation of Intracellular Signaling: Studies suggest that calcium dobesilate's inhibitory effect on platelet function is mediated through the cyclic AMP (cAMP) pathway, potentially by activating adenyl cyclase.[3] An increase in platelet cAMP levels leads to the inhibition of platelet activation and aggregation.

-

Enhancement of Nitric Oxide (NO) Synthesis: Calcium dobesilate has been shown to increase endothelium-dependent relaxation by boosting nitric oxide (NO) synthesis.[1][4][5] NO is a potent endogenous inhibitor of platelet adhesion, activation, and aggregation.[6][7] It activates soluble guanylate cyclase (sGC) in platelets, leading to increased cyclic guanosine monophosphate (cGMP) levels, which in turn inhibits calcium mobilization and subsequent platelet activation.[6][7]

-

Antioxidant Properties: The drug is a known scavenger of free radicals, particularly hydroxyl radicals.[8] Oxidative stress is a critical factor in promoting platelet activation. By mitigating oxidative damage, calcium dobesilate can reduce platelet hyper-reactivity.[2][8]

-

Reduction of Blood Viscosity: Calcium dobesilate improves blood rheology by decreasing blood viscosity and reducing fibrinogen concentration, which indirectly contributes to preventing thrombus formation.[2][9]

In Vitro Studies: Effects on Platelet Function

Exploratory in vitro studies have been crucial in characterizing the direct effects of calcium dobesilate on platelet aggregation.

Experimental Protocols

A standardized methodology is essential for assessing the anti-platelet effects of a compound. Below is a typical experimental protocol derived from the literature for studying calcium dobesilate's effect on platelet aggregation.

1. Platelet-Rich Plasma (PRP) Preparation:

-

Blood Collection: Whole blood is drawn from healthy, consenting donors (human) or experimental animals (e.g., rabbits) who have abstained from anti-platelet medications.[3] Anticoagulant, such as 3.8% sodium citrate, is used.

-

Centrifugation: The blood is centrifuged at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature to separate the PRP.

-

Platelet Count Adjustment: The platelet count in the PRP is standardized to a specific concentration (e.g., 2.5-3.0 x 10⁸ platelets/mL) using platelet-poor plasma (PPP), which is obtained by further centrifuging the remaining blood at a high speed (e.g., 2000 x g).

2. Platelet Aggregation Assay (Light Transmission Aggregometry - LTA):

-

Instrumentation: A dual-channel aggregometer is typically used.

-

Procedure:

-

PRP samples are placed in siliconized glass cuvettes with a magnetic stir bar and pre-warmed to 37°C.

-

Calcium dobesilate (at various concentrations) or a vehicle control is added to the PRP and incubated for a specific period.

-

A platelet agonist is added to induce aggregation. Common agonists include:

-

The change in light transmission through the PRP suspension is recorded over time as platelets aggregate. The maximum aggregation percentage is calculated relative to the light transmission of PPP (100% aggregation) and PRP (0% aggregation).

-

3. Measurement of Platelet cAMP Levels:

-

PRP is incubated with calcium dobesilate or control.

-

The reaction is stopped, and platelets are lysed.

-

cAMP levels are quantified using commercially available kits, such as radioimmunoassay (RIA) kits.[3]

Quantitative Data Summary

While specific quantitative data from a wide range of studies is limited in the publicly available literature, the following table summarizes the key findings described in a pivotal study examining the effects of calcium dobesilate on rabbit platelets.

| Parameter | Agonist | Effect of Calcium Dobesilate | Reference |

| Platelet Aggregation | Thrombin | Reduces aggregation | [3] |

| Platelet Aggregation | Collagen | Reduces aggregation | [3] |

| Release Reaction | Thrombin | Reduces release reaction | [3] |

| Release Reaction | Collagen | Reduces release reaction | [3] |

| Platelet cAMP Levels | - | Increases levels in vitro and ex vivo | [3] |

Note: Specific concentrations and percentage inhibition values are not detailed in the available abstract.

Another study highlighted its potent antioxidant activity, which is relevant to platelet function.

| Parameter | Assay | IC50 Value (µM) | Reference |

| Hydroxyl Radical Scavenging | In vitro assay | 1.1 | [8] |

| Superoxide Radical Scavenging | In vitro assay | 682 | [8] |

Visualizing Workflows and Signaling Pathways

Diagrams created using the DOT language provide clear visual representations of complex processes.

Experimental Workflow: In Vitro Platelet Aggregation Study

References

- 1. Calcium dobesilate: pharmacology and future approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Calcium Dobesilate? [synapse.patsnap.com]

- 3. Effect of calcium dobesilate on platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Dobesilate enhances endothelial nitric oxide synthase-activity in macro- and microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. m.youtube.com [m.youtube.com]

- 8. In vitro antioxidant properties of calcium dobesilate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. taylorandfrancis.com [taylorandfrancis.com]

The Core Science of Lidocaine's Impact on Neuronal Excitability: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental mechanisms by which lidocaine modulates neuronal excitability. By delving into the quantitative biophysical data and established experimental protocols, this document aims to serve as a core resource for professionals in neuroscience research and pharmaceutical development.

Executive Summary

Lidocaine, a widely used local anesthetic and Class Ib antiarrhythmic agent, exerts its primary effect by blocking voltage-gated sodium channels (VGSCs) in neuronal cell membranes. This blockade is state-dependent, with lidocaine exhibiting a higher affinity for the open and inactivated states of the channel compared to the resting state. This preferential binding leads to a use-dependent inhibition of sodium currents, where the blocking effect is more pronounced in rapidly firing neurons. The consequence of this action is a dose-dependent increase in the threshold for action potential generation, a slowing of nerve impulse conduction, and ultimately, a suppression of neuronal excitability. This guide will systematically dissect these phenomena through quantitative data, detailed experimental methodologies, and visual representations of the underlying pathways.

Mechanism of Action: State-Dependent Blockade of Voltage-Gated Sodium Channels

The principal molecular target of lidocaine is the α-subunit of the VGSC, which forms the ion-conducting pore. Lidocaine, in its charged form, accesses its binding site from the intracellular side of the neuronal membrane. The affinity of lidocaine for its binding site is not constant but is dynamically influenced by the conformational state of the sodium channel.

Signaling Pathway of Lidocaine Action

Caption: State-dependent binding of lidocaine to voltage-gated sodium channels.

Quantitative Data on Lidocaine's Effects

The following tables summarize key quantitative data from electrophysiological studies investigating the effects of lidocaine on neuronal excitability.

Table 1: Inhibitory Concentrations (IC50) and Dissociation Constants (Kd) of Lidocaine

| Parameter | Channel Subtype/State | Value | Reference |

| IC50 (Tonic Block) | TTXr Na+ channels | 210 µmol/L | [1] |

| TTXs Na+ channels | 42 µmol/L | [1] | |

| Total INa (DRG neurons) | 1.42 ± 0.17 mM | [2] | |

| TTX-R INa (DRG neurons) | 0.44 ± 0.09 mM | [2] | |

| IC50 (Inactivated State) | TTXr Na+ channels | 60 µmol/L | [1] |

| Nav1.7 | 150.6 µM | [3] | |

| Kd (Resting State) | rSkM1 | 2128 µM | [4] |

| hH1a | 433 µM | [4] | |

| Kd (Inactivated State) | rSkM1 | 4 µM | [4] |

| hH1a | 7 µM | [4] | |

| Neutral Lidocaine | 6.8 µM | [5] |

Table 2: Effects of Lidocaine on Action Potential and Conduction Parameters

| Parameter | Condition | Effect | Reference |

| Action Potential Amplitude | 400 nmol lidocaine on rat superior cervical ganglia | Significant decrease (p < 0.01) | [6] |

| Action Potential Duration | 400 nmol lidocaine on rat superior cervical ganglia | Significant increase (p < 0.01) | [6] |

| Firing Threshold | 400 nmol lidocaine on rat superior cervical ganglia | Significant increase (p < 0.01) | [6] |

| Compound Action Potential (CAP) Amplitude | 1 mM Lidocaine on rat sciatic nerve | 56.00 ± 5.17% depression | [7] |

| Voltage-dependence of Inactivation (V1/2) | 100 µM lidocaine on Nav1.7 | -10.6 mV hyperpolarizing shift | [8] |

| 100 µM lidocaine on Nav1.8 | -4.1 mV hyperpolarizing shift | [8] | |

| Upstroke Duration | 27 µmol/L lidocaine | Increase from 16.77 ± 0.9 ms to 17.36 ± 1 ms | [9] |

Experimental Protocols

Whole-Cell Patch Clamp Electrophysiology

This technique is employed to measure the ion currents across the membrane of a single neuron, allowing for the detailed characterization of lidocaine's effect on VGSCs.

Objective: To determine the IC50 of lidocaine for tonic and use-dependent block of sodium currents.

Methodology:

-

Cell Preparation: Dorsal root ganglion (DRG) neurons are isolated from rats and cultured for 24-48 hours.[1]

-

Electrode Preparation: Borosilicate glass pipettes are pulled to a resistance of 3-7 MΩ and filled with an internal solution typically containing (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, and 10 HEPES, adjusted to pH 7.3 with CsOH.[10]

-

Recording Setup: The cultured cells are placed on the stage of an inverted microscope and perfused with an external solution containing (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, and 10 HEPES, adjusted to pH 7.3 with NaOH.[10]

-

Giga-seal Formation and Whole-Cell Configuration: The patch pipette is brought into contact with the cell membrane, and a gentle suction is applied to form a high-resistance seal (>1 GΩ). A brief, strong suction is then applied to rupture the membrane patch, establishing the whole-cell configuration.[11][12]

-

Voltage-Clamp Protocol:

-

Tonic Block: From a holding potential of -100 mV (to ensure most channels are in the resting state), a depolarizing pulse to -10 mV is applied to elicit a sodium current. This is repeated in the presence of increasing concentrations of lidocaine.[8]

-

Use-Dependent (Phasic) Block: A train of depolarizing pulses (e.g., to -10 mV at 5 Hz) is applied from a holding potential of -100 mV to assess the cumulative block with repeated channel activation.[10]

-

-

Data Analysis: The peak sodium current amplitude is measured at each lidocaine concentration. For tonic block, the data is fitted with the Hill equation to determine the IC50. For use-dependent block, the percentage of current reduction at the end of the pulse train is calculated.

Experimental Workflow for Whole-Cell Patch Clamp

Caption: Workflow for a whole-cell patch clamp experiment.

Nerve Conduction Studies

This ex vivo technique measures the compound action potential (CAP) of an isolated nerve, providing insights into lidocaine's effects on the overall excitability and conduction of a nerve trunk.

Objective: To quantify the effect of lidocaine on nerve conduction velocity and CAP amplitude.

Methodology:

-

Nerve Dissection: The sciatic nerve is dissected from a rat under anesthesia.[7]

-

Recording Chamber: The isolated nerve is placed in an organ bath perfused with a modified Krebs solution at 37°C, gassed with 95% O2 and 5% CO2.[7]

-

Stimulation and Recording:

-

Stimulating electrodes are placed at the proximal end of the nerve, and recording electrodes are placed at the distal end.

-

A supramaximal electrical stimulus (e.g., 0.2 ms duration at 1 Hz) is delivered to elicit a CAP.[7]

-

-

Lidocaine Application: A baseline CAP is recorded, after which the perfusing solution is switched to one containing a known concentration of lidocaine (e.g., 1 mM). The CAP is then recorded at set time intervals.[7]

-

Data Analysis:

-

CAP Amplitude: The peak-to-peak amplitude of the CAP is measured before and after lidocaine application to determine the percentage of block.

-

Conduction Velocity: The latency of the CAP (time from stimulus to response) is measured. The conduction velocity is calculated by dividing the distance between the stimulating and recording electrodes by the latency. Changes in conduction velocity following lidocaine application are then determined.

-

Logical Framework: From Molecular Action to Physiological Effect

The molecular interaction of lidocaine with VGSCs translates into a cascade of effects that culminate in the suppression of neuronal excitability.

Logical Relationship of Lidocaine's Effects

Caption: Logical flow from molecular action to physiological effect.

Conclusion

The therapeutic efficacy of lidocaine in modulating neuronal excitability is firmly rooted in its well-characterized, state-dependent interaction with voltage-gated sodium channels. The quantitative data and experimental protocols outlined in this guide provide a foundational understanding for researchers and developers working to create novel therapeutics that target neuronal hyperexcitability. A thorough comprehension of these core principles is paramount for the rational design and evaluation of next-generation channel-modulating compounds.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Frontiers | Eugenol and lidocaine inhibit voltage-gated Na+ channels from dorsal root ganglion neurons with different mechanisms [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Intrinsic lidocaine affinity for Na channels expressed in Xenopus oocytes depends on alpha (hH1 vs. rSkM1) and beta 1 subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rate-dependent effects of lidocaine on cardiac dynamics: Development and analysis of a low-dimensional drug-channel interaction model | PLOS Computational Biology [journals.plos.org]

- 6. Effects of lidocaine on the excitability and membrane properties of the nerve cell soma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dexmedetomidine augments the effect of lidocaine: power spectrum and nerve conduction velocity distribution study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Differential modulation of Nav1.7 and Nav1.8 peripheral nerve sodium channels by the local anesthetic lidocaine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Lidocaine reduces the transition to slow inactivation in Nav1.7 voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 12. docs.axolbio.com [docs.axolbio.com]

The Discovery of Calcium Dobesilate's Vasoprotective Properties: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium dobesilate, a synthetic molecule, has been a cornerstone in the management of microvascular diseases such as diabetic retinopathy and chronic venous insufficiency for decades. Its journey from a synthesized compound to a clinically valuable vasoprotective agent is a testament to early pharmacological investigation and keen clinical observation. This technical guide delves into the core of the discovery of calcium dobesilate's vasoprotective properties, presenting a historical perspective, detailing the seminal experimental findings, and outlining the methodologies that established its therapeutic relevance. The document summarizes key quantitative data, provides insight into the originally proposed mechanisms of action, and visually represents the experimental workflows and signaling pathways as understood from both historical and contemporary research.

Introduction: The Genesis of a Vasoprotective Agent

OM Pharma, a Swiss pharmaceutical company, has been instrumental in the development and marketing of calcium dobesilate under the trade name Doxium®. The drug was recognized for its ability to reduce capillary permeability and has been in clinical use since the 1970s, indicating that its vasoprotective properties were identified and characterized in the preceding years.

Early Experimental Evidence of Vasoprotective Properties

The initial discovery of calcium dobesilate's vasoprotective effects stemmed from preclinical and clinical observations that demonstrated its ability to mitigate symptoms associated with vascular dysfunction. Early research, though not always readily accessible in modern databases, pointed towards a multi-faceted mechanism of action.

Reduction of Capillary Permeability and Fragility

One of the first and most significant properties to be identified was the ability of calcium dobesilate to decrease capillary permeability. This was a crucial finding, as increased permeability is a hallmark of conditions like diabetic retinopathy and chronic venous insufficiency. Early clinical studies in the 1980s provided quantitative evidence of this effect.

Experimental Protocol: Capillary Permeability Assessment (Hypothetical Reconstruction based on common methods of the era)

A common method to assess capillary permeability in early clinical studies would have involved measuring the leakage of fluorescent tracers or proteins from the bloodstream into the surrounding tissues.

-

Objective: To quantify the effect of calcium dobesilate on capillary permeability in patients with diabetic retinopathy.

-

Method: Vitreous Fluorophotometry.

-

Baseline Measurement: A fluorescent dye (e.g., fluorescein) is injected intravenously into the patient.

-

Imaging: After a set period, the concentration of the dye that has leaked into the vitreous humor of the eye is measured using a specialized instrument called a fluorophotometer. This provides a baseline reading of blood-retinal barrier permeability.

-

Treatment: Patients are administered a daily oral dose of calcium dobesilate (e.g., 500-1000 mg) for a defined period (e.g., several months).

-

Follow-up Measurement: The vitreous fluorophotometry is repeated at regular intervals during and after the treatment period.

-

Data Analysis: The change in fluorescein leakage from baseline is calculated and compared between the treatment and a placebo group.

-

Improvement of Blood Rheology

Early investigations also noted that calcium dobesilate could improve blood flow by reducing blood viscosity. This rheological effect was considered a significant contributor to its therapeutic benefit, particularly in conditions characterized by sluggish microcirculation.

Table 1: Summary of Early Quantitative Data on Vasoprotective Effects

| Parameter Measured | Condition Studied | Observed Effect of Calcium Dobesilate | Approximate Magnitude of Effect (if available) |

| Venous Distensibility Index | Chronic Venous Insufficiency | Significant Decrease | Not consistently reported in early literature |

| Maximum Venous Outflow | Chronic Venous Insufficiency | Significant Increase | Not consistently reported in early literature |

| Capillary Filtration Coefficient | Chronic Venous Insufficiency | Significant Decrease | Not consistently reported in early literature |

| Blood Viscosity | Diabetic Microangiopathy | Reduction | Variable, dependent on study design |

| Erythrocyte Sedimentation Rate | Chronic Venous Insufficiency | Reduction | Not consistently reported in early literature |

Elucidation of Mechanisms of Action: From Observation to Molecular Pathways

While the initial discovery was largely phenomenological, subsequent research has delved into the molecular mechanisms underlying calcium dobesilate's vasoprotective effects. These investigations have revealed a complex interplay of antioxidant, anti-inflammatory, and signaling pathway modulation.

Antioxidant and Anti-inflammatory Properties

Later studies confirmed that calcium dobesilate possesses significant antioxidant properties, which are crucial in combating the oxidative stress implicated in vascular damage in diseases like diabetes. It also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.

Experimental Protocol: In Vitro Antioxidant Activity Assay (DPPH Assay)

-

Objective: To determine the free radical scavenging activity of calcium dobesilate.

-

Method:

-

Preparation of Solutions: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical, is prepared in methanol. Solutions of calcium dobesilate at various concentrations are also prepared.

-

Reaction: The calcium dobesilate solutions are mixed with the DPPH solution.

-

Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: The absorbance of the solution is measured using a spectrophotometer at a specific wavelength (around 517 nm). The decrease in absorbance indicates the scavenging of the DPPH radical.

-

Calculation: The percentage of radical scavenging activity is calculated for each concentration of calcium dobesilate.

-

Modulation of Key Signaling Pathways

More recent and advanced research has identified specific signaling pathways that are modulated by calcium dobesilate, providing a molecular basis for its observed vasoprotective effects. A key target is the Vascular Endothelial Growth Factor (VEGF) signaling pathway, which is often dysregulated in diabetic retinopathy.

Conclusion: A Legacy of Vascular Protection

The discovery of calcium dobesilate's vasoprotective properties was a gradual process, evolving from initial synthesis and broad therapeutic screening to specific observations of its effects on the microvasculature. Early clinical studies, though lacking the molecular detail of modern research, provided the foundational evidence of its efficacy in reducing capillary permeability and improving blood flow. This pioneering work paved the way for decades of clinical use and further research that has continued to unravel the intricate mechanisms by which this synthetic molecule exerts its beneficial effects on the vascular system. The journey of calcium dobesilate serves as a compelling example of how careful observation and persistent investigation can lead to the discovery and establishment of a valuable therapeutic agent.

A Deep Dive into the Antiarrhythmic Properties of Lidocaine: A Technical Guide for Researchers

For Immediate Release

[City, State] – This technical guide provides an in-depth exploration of the preliminary investigations into the antiarrhythmic properties of lidocaine, a cornerstone therapeutic agent in cardiology. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key findings on lidocaine's mechanism of action, presents quantitative data from pivotal studies, and outlines detailed experimental protocols for its evaluation.

Core Mechanism of Action: State-Dependent Sodium Channel Blockade

Lidocaine, classified as a Class Ib antiarrhythmic agent, exerts its primary effect by blocking voltage-gated sodium channels (NaV1.5) in cardiac myocytes.[1] Its mechanism is characterized by a "use-dependent" or "state-dependent" block, demonstrating a higher affinity for sodium channels in the open and inactivated states compared to the resting state.[2][3] This preferential binding is particularly significant in ischemic or rapidly firing cardiac tissue, where cells spend more time in depolarized states, thus increasing the proportion of inactivated sodium channels.[1]

By binding to the inactivated channels, lidocaine slows the rate of recovery of these channels to the resting state, thereby reducing the availability of sodium channels for subsequent depolarization. This action decreases the maximum rate of depolarization (Vmax) of the action potential, particularly in damaged or rapidly firing cells, without significantly affecting the Vmax in normal tissue at therapeutic concentrations.[4][5] This selective action on pathological tissue is a key feature of its antiarrhythmic efficacy. Furthermore, lidocaine has been shown to shorten the action potential duration (APD) in ventricular and Purkinje fibers.[4][6]

Quantitative Data Summary

The following tables summarize key quantitative data from various in vitro studies investigating the electrophysiological effects of lidocaine.

Table 1: Lidocaine Affinity for Sodium Channel States

| Parameter | Value | Cell Type/Condition | Reference |

| EC50 (Inactivated State) | 3.46 ± 0.33 µM | Wild-Type Na+ Channels | [7] |

| EC50 (Resting State) | 895 ± 55.4 µM | Wild-Type Na+ Channels | [7] |

| Kd (Half-blocking concentration) | ~10 µM | Rabbit Purkinje Fibers (depolarized) | [8] |

| Kd (Half-blocking concentration) | >300 µM | Rabbit Purkinje Fibers (hyperpolarized) | [8] |

Table 2: Effects of Lidocaine on Cardiac Action Potential Parameters

| Parameter | Effect | Concentration | Tissue/Cell Type | Reference |

| Action Potential Duration (APD) | Shortened | 1 x 10⁻⁵ M | Dog Ventricular Muscle & Purkinje Fibers | [4] |

| Effective Refractory Period (ERP) | Shortened | 1 x 10⁻⁵ M | Dog Ventricular Muscle & Purkinje Fibers | [4] |

| Maximum Rate of Depolarization (Vmax) | Decreased | ≥ 1 x 10⁻⁴ M | Dog Ventricular Muscle & Purkinje Fibers | [4] |

| Upstroke Duration | Increased | 27 µmol/L (IC50) | Neonatal Rat Ventricular Myocytes | [9] |

| Electrogram (EGM) Duration | Increased | 27 µmol/L (IC50) | Neonatal Rat Ventricular Myocytes | [9] |

Experimental Protocols

This section details representative methodologies for assessing the antiarrhythmic properties of lidocaine.

In Vitro Electrophysiology in Isolated Cardiac Preparations

This protocol describes the use of standard microelectrode techniques to record transmembrane action potentials from isolated cardiac tissues.

Protocol Steps:

-

Tissue Preparation: Isolate cardiac tissue, such as Purkinje fibers or ventricular papillary muscles, from a suitable animal model (e.g., canine, rabbit, guinea pig).[4][5][10]

-

Mounting and Perfusion: Mount the isolated tissue in a temperature-controlled bath and perfuse with an oxygenated physiological salt solution (e.g., Tyrode's solution) at 37°C.[10]

-

Microelectrode Impalement: Using a micromanipulator, carefully impale a cell within the tissue with a glass microelectrode filled with 3M KCl to record the transmembrane potential.

-

Stimulation: Stimulate the preparation at a constant cycle length using external electrodes to elicit action potentials.

-

Baseline Recording: Record stable baseline action potentials for a control period.

-

Drug Application: Introduce lidocaine into the perfusate at desired concentrations.

-

Data Acquisition: Continuously record action potentials during drug equilibration to assess the effects on parameters such as action potential duration (APD) at 50% and 90% repolarization (APD50, APD90), maximum upstroke velocity (Vmax), and effective refractory period (ERP).

-

Washout: Perfuse the tissue with a drug-free solution to observe the reversibility of the effects.

Voltage Clamp Studies on Isolated Cardiomyocytes

This protocol outlines the whole-cell patch-clamp technique to study the effects of lidocaine on sodium channel currents.

Protocol Steps:

-

Cell Isolation: Isolate individual ventricular myocytes from an animal heart using enzymatic digestion.

-

Patch-Clamp Setup: Place the isolated cells in a recording chamber on an inverted microscope. Use a glass micropipette filled with an appropriate internal solution to form a high-resistance seal (gigaohm seal) with the cell membrane.

-

Whole-Cell Configuration: Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration, allowing control of the membrane potential and measurement of the resulting ionic currents.

-

Voltage Protocols: Apply specific voltage-clamp protocols to elicit and measure sodium currents.

-

Current-Voltage (I-V) Relationship: Apply a series of depolarizing voltage steps from a holding potential to determine the effect of lidocaine on the peak sodium current at different membrane potentials.

-

State-Dependence: Use specific pulse protocols to assess the affinity of lidocaine for the resting, open, and inactivated states of the sodium channel. For example, to measure inactivated state block, a long depolarizing prepulse is used to inactivate the channels before a test pulse.[7]

-

Use-Dependence: Apply trains of depolarizing pulses at different frequencies to investigate the cumulative block of sodium channels by lidocaine.

-

-

Data Analysis: Analyze the recorded currents to determine parameters such as the half-maximal inhibitory concentration (IC50) for sodium channel block in different states.

Langendorff-Perfused Heart Model

This ex vivo model allows for the study of lidocaine's effects on the electrophysiology of the whole heart in a controlled environment.[11][12]

Protocol Steps:

-

Heart Isolation: Excise the heart from a deeply anesthetized animal (e.g., rat, rabbit, guinea pig) and immediately place it in ice-cold cardioplegic solution.

-

Langendorff Setup: Mount the heart on a Langendorff apparatus by cannulating the aorta.

-

Retrograde Perfusion: Initiate retrograde perfusion with a warmed (37°C) and oxygenated Krebs-Henseleit solution. This perfusion maintains the viability of the heart tissue.

-

Electrophysiological Recording: Place electrodes on the epicardial surface to record a pseudo-electrocardiogram (ECG) or use monophasic action potential (MAP) catheters to record action potentials from different regions of the heart.

-

Arrhythmia Induction (Optional): Induce ventricular arrhythmias through programmed electrical stimulation or by creating regional ischemia (e.g., by ligating a coronary artery).[13]

-

Lidocaine Administration: Introduce lidocaine into the perfusate at clinically relevant concentrations.

-

Data Acquisition and Analysis: Monitor the effects of lidocaine on the ECG (e.g., QRS duration, QT interval), heart rate, and its ability to prevent or terminate induced arrhythmias.

Conclusion

The preliminary investigation into lidocaine's antiarrhythmic properties has firmly established its role as a state-dependent sodium channel blocker with a preferential action on ischemic and rapidly firing cardiac tissue. The quantitative data and experimental protocols outlined in this guide provide a foundational understanding for researchers seeking to further explore the nuances of its mechanism and to develop novel antiarrhythmic therapies. Future research may focus on the specific molecular interactions between lidocaine and the NaV1.5 channel, as well as its effects in more complex, genetically modified, and disease-specific cardiac models.

References

- 1. m.youtube.com [m.youtube.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Lidocaine blocks open and inactivated cardiac sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of lidocaine on the electrophysiological properties of ventricular muscle and purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cardiac electrophysiologic effects of lidocaine and bupivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acute effects of lidocaine on repolarization and conduction in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]